Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate
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Overview
Description
Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate is an organic compound with the molecular formula C14H12N2O4S This compound is characterized by the presence of a nitrophenyl group, a sulfanyl group, and an amino benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate typically involves the reaction of 4-aminobenzoic acid with 2-nitrothiophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. The sulfanyl group can form covalent bonds with thiol-containing biomolecules, affecting protein function and signaling pathways. These interactions contribute to the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(2-nitrophenyl)sulfanyl]benzoate
- Methyl 4-[(2-nitrophenyl)amino]benzoate
- Methyl 2-[(4-nitrophenyl)sulfanyl]benzoate
Uniqueness
Methyl 4-{[(2-nitrophenyl)sulfanyl]amino}benzoate is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both nitrophenyl and sulfanyl groups allows for diverse chemical transformations and interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
methyl 4-[(2-nitrophenyl)sulfanylamino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O4S/c1-20-14(17)10-6-8-11(9-7-10)15-21-13-5-3-2-4-12(13)16(18)19/h2-9,15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BROHOKDBKPSZNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NSC2=CC=CC=C2[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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